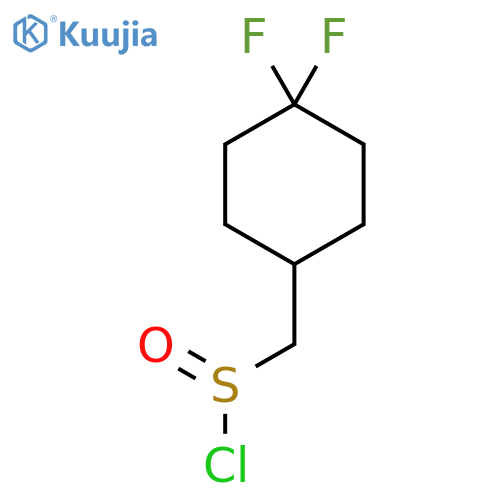

Cas no 2137867-87-7 ((4,4-Difluorocyclohexyl)methanesulfinic chloride)

2137867-87-7 structure

商品名:(4,4-Difluorocyclohexyl)methanesulfinic chloride

(4,4-Difluorocyclohexyl)methanesulfinic chloride 化学的及び物理的性質

名前と識別子

-

- (4,4-difluorocyclohexyl)methanesulfinyl chloride

- (4,4-Difluorocyclohexyl)methanesulfinic chloride

- EN300-732578

- 2137867-87-7

-

- インチ: 1S/C7H11ClF2OS/c8-12(11)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2

- InChIKey: SWLNXFHCIUXHNV-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1CCC(CC1)(F)F)=O

計算された属性

- せいみつぶんしりょう: 216.0187202g/mol

- どういたいしつりょう: 216.0187202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 176

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 36.3Ų

(4,4-Difluorocyclohexyl)methanesulfinic chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732578-1.0g |

(4,4-difluorocyclohexyl)methanesulfinyl chloride |

2137867-87-7 | 1g |

$0.0 | 2023-06-06 |

(4,4-Difluorocyclohexyl)methanesulfinic chloride 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

2137867-87-7 ((4,4-Difluorocyclohexyl)methanesulfinic chloride) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬